Cas no 10282-35-6 (Piperidine,1-[4-(2-phenyldiazenyl)phenyl]-)
10282-35-6 structure
Product Name:Piperidine,1-[4-(2-phenyldiazenyl)phenyl]-
CAS No:10282-35-6
MF:C17H19N3
MW:265.352863550186
CID:149794
PubChem ID:160928
Update Time:2025-04-19
Piperidine,1-[4-(2-phenyldiazenyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Piperidine,1-[4-(2-phenyldiazenyl)phenyl]-
- 4-N-PIPERIDINYLAZOBENZENE
- phenyl-(4-piperidin-1-ylphenyl)diazene
- 1-(p-(Phenylazo)phenyl)piperidine
- 1-{4-[(e)-phenyldiazenyl]phenyl}piperidine
- AC1L4OHM
- AC1Q4TDZ
- AR-1B9842
- BRN 1386185
- CTK4A1508
- Piperidine, 1-(p-(phenylazo)phenyl)-
- Piperidine, 1-[4-(2-phenyldiazenyl)phenyl]-
- DTXSID201039953
- 10282-35-6
-
- Inchi: 1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2/b19-18+
- InChI Key: PYSGWVDDUWPEEC-VHEBQXMUSA-N
- SMILES: N1(C2C=CC(=CC=2)/N=N/C2C=CC=CC=2)CCCCC1
Computed Properties
- Exact Mass: 265.15807
- Monoisotopic Mass: 265.157898
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 28
Experimental Properties
- Density: 1.1
- Boiling Point: 436.2°Cat760mmHg
- Flash Point: 217.6°C
- Refractive Index: 1.607
- PSA: 27.96
- LogP: 5.15730
Piperidine,1-[4-(2-phenyldiazenyl)phenyl]- Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
10282-35-6 (Piperidine,1-[4-(2-phenyldiazenyl)phenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk